4-Amino-3-[(1-methylimidazol-2-yl)methylamino]benzoic acid
Description
4-Amino-3-[(1-methylimidazol-2-yl)methylamino]benzoic acid is a benzoic acid derivative featuring a substituted amino group and a methylimidazole-containing side chain. This compound’s structure combines a carboxylic acid moiety with nitrogen-rich heterocyclic and aromatic systems, making it a candidate for applications in pharmaceutical chemistry, coordination chemistry, and materials science.
Properties
IUPAC Name |
4-amino-3-[(1-methylimidazol-2-yl)methylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-16-5-4-14-11(16)7-15-10-6-8(12(17)18)2-3-9(10)13/h2-6,15H,7,13H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIORRKLJTZCUBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CNC2=C(C=CC(=C2)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-[(1-methylimidazol-2-yl)methylamino]benzoic acid typically involves the reaction of 4-amino-3-nitrobenzoic acid with 1-methylimidazole under specific conditions. The nitro group is reduced to an amino group, and the imidazole ring is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-[(1-methylimidazol-2-yl)methylamino]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophiles: Such as imidazole or its derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups results in nitro derivatives, while reduction of nitro groups yields amino derivatives .
Scientific Research Applications
4-Amino-3-[(1-methylimidazol-2-yl)methylamino]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic uses in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 4-Amino-3-[(1-methylimidazol-2-yl)methylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s uniqueness lies in its 1-methylimidazole-2-ylmethylamino substituent at the 3-position of the benzoic acid backbone. Below is a comparative analysis with analogous molecules from the literature:
Key Observations :
- Solubility : The hydroxyethyl and benzyl groups in Compound 3 () improve hydrophilicity relative to the target compound, which may limit its bioavailability .
- Thermal Stability : The triazine-containing 4i () exhibits superior thermal stability, attributed to its rigid aromatic framework .
Functional and Pharmacokinetic Differences
- Enzyme Interaction: Imidazole derivatives are known for histidine mimicry in enzyme active sites. The target compound’s methylimidazole side chain may compete with 5-CA-2-HM-MCBX (), which has a hydroxymethyl group, in binding to proteases or kinases .
- Metabolic Pathways: Unlike DX-CA-[S2200], which undergoes hydrolysis to release methoxy and methylamino groups, the target compound’s imidazole ring is likely resistant to first-pass metabolism, suggesting prolonged activity .
Research Findings and Comparative Data
Spectroscopic Characterization
Biological Activity
4-Amino-3-[(1-methylimidazol-2-yl)methylamino]benzoic acid, with the CAS number 1546311-10-7, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is CHNO, and it has a molecular weight of 246.27 g/mol. The structure features an amino group and a methylimidazole moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1546311-10-7 |
| Molecular Formula | CHNO |
| Molecular Weight | 246.27 g/mol |
The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes. Preliminary studies suggest that it may act as an antagonist for certain prostaglandin receptors, similar to other compounds in its class.
Anti-inflammatory Effects
Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In a study evaluating related compounds, it was found that structural modifications can significantly enhance the inhibition of TNFα production in human whole blood assays .
Antioxidant Activity
The compound's structural features suggest potential antioxidant activity. Compounds with similar imidazole rings have been reported to scavenge free radicals effectively, which could be beneficial in reducing oxidative stress in various pathologies.
Case Studies
- Inhibition of Prostaglandin E2 (PGE2) : A related study demonstrated that certain derivatives showed IC50 values in the nanomolar range for PGE2-induced TNFα reduction in ex vivo assays . This suggests that this compound could be developed as a therapeutic agent for inflammatory diseases.
- Pharmacokinetic Studies : In vivo studies comparing this compound with traditional NSAIDs indicated favorable pharmacokinetics and selectivity, positioning it as a promising candidate for further clinical development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
